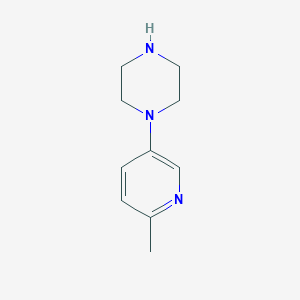

1-(6-Methylpyridin-3-YL)piperazine

Description

BenchChem offers high-quality 1-(6-Methylpyridin-3-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-3-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGPLUJVKMDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668043 | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845617-33-6 | |

| Record name | 1-(6-Methyl-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Arylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of clinically successful drugs.[1] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, often enhance aqueous solubility and oral bioavailability.[1] The arylpiperazine moiety, in particular, is a key pharmacophore in numerous centrally acting agents, demonstrating a wide spectrum of biological activities. These activities often stem from the interaction of the arylpiperazine core with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as other important drug targets like phosphoinositide 3-kinases (PI3K).[2][3]

This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-YL)piperazine, a heterocyclic compound with significant potential for drug discovery and development. While specific biological data for this exact molecule is not extensively published, its structural similarity to a vast number of biologically active compounds allows for well-founded postulations regarding its potential therapeutic applications. This guide will detail a plausible synthetic route, predicted analytical characteristics, and explore the potential biological significance of this compound, providing a solid foundation for researchers interested in its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Methylpyridin-3-YL)piperazine is presented in the table below.

| Property | Value |

| CAS Number | 845617-33-6 |

| Molecular Formula | C₁₀H₁₅N₃ |

| Molecular Weight | 177.25 g/mol |

| Appearance | Predicted: Off-white to pale yellow solid |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

| SMILES | Cc1ccc(nc1)N1CCNCC1 |

Proposed Synthesis of 1-(6-Methylpyridin-3-YL)piperazine

Synthetic Scheme

Caption: Proposed synthetic pathway for 1-(6-Methylpyridin-3-YL)piperazine via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Step 1: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[1]

-

Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-6-methylpyridine (1.0 eq.), piperazine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

-

Solvent and Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.) to the flask. Add a dry, aprotic solvent like toluene or dioxane.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(6-Methylpyridin-3-YL)piperazine.

Analytical Characterization (Predicted)

As experimental spectral data for 1-(6-Methylpyridin-3-YL)piperazine is not widely available, this section provides predicted data based on the analysis of its structural components and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyridine ring as a singlet around δ 2.3-2.5 ppm. The protons on the pyridine ring will appear as multiplets or doublets in the aromatic region (δ 6.5-8.5 ppm). The piperazine protons will likely appear as two distinct multiplets, one for the protons adjacent to the pyridine ring (δ 3.0-3.4 ppm) and another for the protons on the other side of the piperazine ring (δ 2.8-3.2 ppm). The NH proton of the piperazine will likely appear as a broad singlet. For comparison, in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the piperazine protons appear as two distinct signals at δ 3.31 and 3.72 ppm.[4]

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl group around δ 18-25 ppm. The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm). The piperazine carbons are expected to appear in the range of δ 45-55 ppm. The chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds can be correlated with additivity parameters for substituted benzene derivatives.[5]

Mass Spectrometry (MS)

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 178. The fragmentation pattern of arylpiperazines typically involves cleavage of the bonds of the piperazine ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and N-H stretching of the secondary amine in the piperazine ring (a broad peak around 3200-3400 cm⁻¹).

Potential Biological Significance and Therapeutic Applications

The 1-(aryl)piperazine scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a remarkable diversity of pharmacological activities.[7] The structural features of 1-(6-Methylpyridin-3-YL)piperazine suggest several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Disorders

Arylpiperazines are well-known for their interactions with various neurotransmitter receptors in the CNS.[2]

-

Dopamine and Serotonin Receptor Modulation: Many arylpiperazine derivatives exhibit high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁A, 5-HT₂A, 5-HT₇) receptors.[2][8] This multi-target receptor profile is a hallmark of several atypical antipsychotic and antidepressant drugs. The interaction of the protonated piperazine nitrogen with a conserved aspartate residue in the transmembrane domain of these receptors is a key binding interaction.[8] The 6-methyl-3-pyridyl moiety of the title compound could confer selectivity for specific receptor subtypes.

Oncology

The piperazine ring is also a common feature in the design of kinase inhibitors for cancer therapy.

-

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers. Several potent and selective PI3K inhibitors incorporate a piperazine moiety, which often serves as a linker to occupy a specific pocket in the enzyme's active site. The 1-(6-Methylpyridin-3-YL)piperazine scaffold could be a valuable starting point for the design of novel PI3K inhibitors.

Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of 1-(6-Methylpyridin-3-YL)piperazine.

Conclusion and Future Directions

1-(6-Methylpyridin-3-YL)piperazine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its arylpiperazine core suggests a high likelihood of activity at key CNS receptors and other important therapeutic targets. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation.

Future research should focus on the synthesis and thorough characterization of this compound, followed by a comprehensive biological evaluation based on the potential applications discussed. Screening against a panel of CNS receptors and various kinases would be a logical first step to elucidate its pharmacological profile. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatility of the piperazine scaffold ensures that 1-(6-Methylpyridin-3-YL)piperazine and its future derivatives will remain an area of active interest for medicinal chemists and drug development professionals.

References

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

- 1-Methylpiperazine(109-01-3) 13C NMR spectrum. ChemicalBook.

- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

- Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PMC - NIH.

- Derivatives of n-methylpiperazine.

- Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Mass spectra and major fragmentation patterns of piperazine designer drugs.

- Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. PubMed.

- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Who we serve.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Methylation of piperazines.

- Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. NIH.

- 1-(6-nitropyridin-3-yl)piperazine synthesis. ChemicalBook.

- Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH.

- Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed.

- Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed.

- N-METHYLPIPERAZINE.

- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.

- Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience.

- Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][9]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors. PubMed.

- Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.

- 1-(6-Nitropyridin-3-yl)piperazine. Benchchem.

- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Semantic Scholar.

- Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.

- N-Methylpiperazine. Biosynth.

- Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect.

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- tert-butyl 4-(6-aminopyridin-3-yl)

- N-METHYL PIPERAZINE. Sanjay Chemicals (India) Pvt. Ltd..

- Deaminative chlorin

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroarom

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.

- Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5)

- Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site.

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 3. Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Landscape of Pyridinylpiperazines

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridinylpiperazine Scaffold - A Privileged Motif in Medicinal Chemistry

The convergence of a pyridine ring and a piperazine moiety creates the pyridinylpiperazine scaffold, a structural motif of significant interest in modern medicinal chemistry. This framework serves as a cornerstone for a diverse array of biologically active molecules, leveraging the unique electronic properties of the pyridine ring and the versatile nature of the piperazine linker.[1] Piperazine derivatives are known for their broad pharmacological activities, including antimicrobial, antidepressant, and antipsychotic effects. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which often imparts favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.

This guide will delve into the core technical aspects of the pyridinylpiperazine class of compounds, with a specific focus on the structural isomer 1-(6-Methylpyridin-3-YL)piperazine (CAS 845617-33-6) . While detailed experimental data for this specific molecule is not extensively published in peer-reviewed literature, by examining closely related analogs and general principles of piperazine chemistry, we can construct a robust understanding of its likely characteristics and potential applications. This document will explore synthetic strategies, physicochemical properties, potential pharmacological profiles, and analytical methodologies relevant to this compound class, providing a foundational resource for researchers in drug discovery and development.

Physicochemical Properties: A Predictive Analysis

| Property | General Characteristic for Pyridinylpiperazines | Inferred Properties for 1-(6-Methylpyridin-3-YL)piperazine |

| Molecular Formula | C₁₀H₁₅N₃ | C₁₀H₁₅N₃ |

| Molecular Weight | Variable | 177.25 g/mol |

| Appearance | Often crystalline solids or oils | Likely a solid at room temperature |

| Solubility | Generally soluble in organic solvents; salts are water-soluble | The free base is expected to be soluble in solvents like DMSO and methanol. The dihydrochloride salt is commercially available, suggesting good aqueous solubility. |

| Basicity (pKa) | Piperazine has two pKa values. The pyridine nitrogen is also basic. | Expected to be a basic compound with multiple pKa values, capable of forming salts with acids. |

Synthesis and Characterization: A Strategic Approach

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine can be approached through established methods for the formation of arylpiperazines. A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) reaction.

A plausible synthetic route, based on the synthesis of a structurally related nitro-analog, would involve the reaction of a suitable halopyridine with piperazine.

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

-

Reactants: 5-Bromo-2-methylpyridine and an excess of piperazine. The use of a large excess of piperazine can help to minimize the formation of the disubstituted byproduct.

-

Solvent: A polar aprotic solvent such as acetonitrile or DMSO is suitable for this type of reaction.

-

Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be used to neutralize the hydrobromic acid formed during the reaction.

-

Conditions: The reaction mixture would likely be heated to reflux for several hours to drive the reaction to completion.

-

Work-up and Purification: After cooling, the reaction mixture would be subjected to an aqueous work-up to remove excess piperazine and the base. The crude product could then be purified by column chromatography on silica gel to yield the desired 1-(6-Methylpyridin-3-YL)piperazine.

Caption: Proposed synthetic workflow for 1-(6-Methylpyridin-3-YL)piperazine.

Characterization Methods

The identity and purity of the synthesized 1-(6-Methylpyridin-3-YL)piperazine would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the methylpyridine and piperazine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final product. A validated HPLC method can also be used for quantification.

Pharmacological Profile: Exploring the Potential

While the specific biological targets of 1-(6-Methylpyridin-3-YL)piperazine have not been publicly disclosed, the broader class of pyridinylpiperazine derivatives has shown significant activity in the central nervous system (CNS).[1]

A study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives revealed their potent agonistic activity at dopamine D₂ and D₃ receptors, as well as serotonin 5-HT₁ₐ receptors. This suggests that compounds with the pyridinylpiperazine scaffold have the potential to modulate dopaminergic and serotonergic neurotransmission, which are key pathways in the regulation of mood, cognition, and motor control.

The general pharmacology of piperazine derivatives is often characterized by stimulant effects resulting from their interaction with these neurotransmitter systems.

Caption: Potential interaction of pyridinylpiperazines with dopamine and serotonin receptors.

Experimental Protocols: Analytical Methodologies

The analysis of piperazine derivatives in various matrices is well-established. These methods can be readily adapted for the characterization and quantification of 1-(6-Methylpyridin-3-YL)piperazine.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

-

Objective: To determine the purity of a synthesized batch of 1-(6-Methylpyridin-3-YL)piperazine and to quantify it in a given sample.

-

Instrumentation: A standard HPLC system with a UV detector is typically sufficient.

-

Column: A reverse-phase C18 column is a common choice for the separation of small organic molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The mobile phase may be modified with additives like triethylamine to improve peak shape for basic compounds.

-

Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., around 260 nm).

-

Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

-

Objective: To confirm the identity of 1-(6-Methylpyridin-3-YL)piperazine, particularly in complex mixtures or for forensic applications.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Conditions: The oven temperature is programmed to ramp up to allow for the separation of components based on their boiling points and interactions with the stationary phase.

-

Detection: The mass spectrometer provides a mass spectrum of the eluting compound, which serves as a molecular fingerprint for identification.

Conclusion and Future Directions

The pyridinylpiperazine scaffold represents a fertile ground for the discovery of novel therapeutic agents, particularly those targeting the central nervous system. While 1-(6-Methylpyridin-3-YL)piperazine itself is not extensively documented in the scientific literature, its structural features suggest it is a compound of interest. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers wishing to work with this molecule and its derivatives.

Future research in this area could focus on the detailed elucidation of the pharmacological profile of 1-(6-Methylpyridin-3-YL)piperazine, including its receptor binding affinities and functional activities. Furthermore, the exploration of structure-activity relationships (SAR) by synthesizing and testing analogs could lead to the identification of new drug candidates with improved potency, selectivity, and pharmacokinetic properties. The versatile nature of the pyridinylpiperazine scaffold ensures that it will remain a relevant and important structure in the ongoing quest for new medicines.

References

- Wang, Y., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists.

- MDPI. (2018). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 23(11), 2898.

- Journal of Chemical and Pharmaceutical Research. (2015).

- PubMed. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 409-422.

- ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

- NTU Journal of Pure Sciences. (2022).

- ResearchGate. (2016).

- PubMed. (2024).

- RSC Publishing. (n.d.). Analytical Methods.

- ResearchGate. (2017).

- UNODC. (n.d.).

Sources

1-(6-Methylpyridin-3-YL)piperazine chemical formula and weight

An In-Depth Technical Guide to 1-(6-Methylpyridin-3-YL)piperazine

Authored by: A Senior Application Scientist

Introduction

1-(6-Methylpyridin-3-YL)piperazine is a heterocyclic compound of significant interest within the fields of medicinal chemistry and pharmaceutical development. As a substituted piperazine derivative, it serves as a versatile building block, or synthon, for the construction of more complex molecular architectures. The piperazine moiety itself is a privileged scaffold in drug discovery, known for its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a linker for positioning pharmacophoric groups.[1][2] This guide provides a comprehensive overview of 1-(6-Methylpyridin-3-YL)piperazine, detailing its chemical properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of 1-(6-Methylpyridin-3-YL)piperazine are crucial for its application in synthetic chemistry. These data provide the basis for reaction design, purification, and analytical characterization.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| CAS Number | 845617-33-6 | |

| IUPAC Name | 1-(6-methylpyridin-3-yl)piperazine | N/A |

| SMILES | CC1=CN=C(C=C1)N2CCNCC2 |

Synthesis and Mechanistic Insights

The synthesis of 1-(6-Methylpyridin-3-YL)piperazine is a critical process for its utilization as a pharmaceutical intermediate. A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is widely favored due to the reactivity of halogenated pyridines with nucleophiles like piperazine.

Synthetic Workflow Overview

The general workflow for the synthesis via SNAr involves the reaction of a suitably substituted pyridine with piperazine, often in the presence of a base and a catalyst, followed by workup and purification.

Sources

An In-Depth Technical Guide to 1-(6-Methylpyridin-3-yl)piperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents with diverse pharmacological activities.[1] Its unique physicochemical properties, including its ability to increase the solubility and bioavailability of drug candidates, make it a privileged scaffold in drug design.[1] This guide provides a comprehensive technical overview of 1-(6-Methylpyridin-3-yl)piperazine, a heterocyclic compound featuring a piperazine ring linked to a methyl-substituted pyridine. This structural combination suggests significant potential for interaction with biological targets within the central nervous system and beyond.

This document will delve into the chemical identity, synthesis, and analytical characterization of 1-(6-Methylpyridin-3-yl)piperazine. Furthermore, it will explore its potential applications in drug discovery, drawing on the established pharmacology of related pyridinylpiperazine derivatives.

Chemical Identity and Properties

IUPAC Name: 1-(6-Methylpyridin-3-yl)piperazine

Synonyms: While no common synonyms are widely recognized, systematic variations such as 1-(2-Methyl-5-pyridinyl)piperazine may be encountered.

CAS Number: 845617-33-6

Chemical Structure:

Proposed Synthesis of 1-(6-Methylpyridin-3-yl)piperazine

Experimental Protocol:

-

Reaction Setup: To a solution of 3-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add piperazine (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0-3.0 eq). The excess of piperazine is used to drive the reaction to completion and minimize undesired side reactions.

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. [2]3. Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-(6-Methylpyridin-3-yl)piperazine. [2] Causality Behind Experimental Choices:

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SNAr reactions as they can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

-

Base: The base is crucial to neutralize the hydrobromic acid formed during the reaction, thereby preventing the protonation of the piperazine nucleophile and allowing the reaction to proceed.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any by-products.

Analytical Characterization

The identity and purity of the synthesized 1-(6-Methylpyridin-3-yl)piperazine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Recommended Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula of the compound. [2]* High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A validated HPLC method can also be used for quantification. [3][4]

Potential Applications in Drug Discovery

The structural motif of pyridinylpiperazine is a key component in numerous centrally acting drugs. [5]These compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), ion channels, and transporters in the central nervous system.

Potential Therapeutic Areas:

-

Neuropsychiatric Disorders: Many piperazine derivatives are investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents due to their ability to modulate dopaminergic and serotonergic pathways. [6]* Neurological Disorders: The pyridinylpiperazine scaffold has been explored for the development of treatments for neurodegenerative diseases.

-

Oncology: Certain piperazine derivatives have shown promise as anti-cancer agents by targeting various signaling pathways involved in cell proliferation and survival. [1][7] Hypothesized Mechanism of Action:

Hypothesized CNS Activity of 1-(6-Methylpyridin-3-yl)piperazine

The presence of the pyridinylpiperazine core suggests that 1-(6-Methylpyridin-3-yl)piperazine may act as a modulator of monoamine neurotransmitter systems. [6]Specifically, it could exhibit affinity for dopamine and/or serotonin receptors, which are key targets in the treatment of a range of psychiatric disorders. The methyl group on the pyridine ring and the specific substitution pattern will influence the compound's selectivity and potency for these receptors. Further pharmacological screening is necessary to elucidate the precise mechanism of action and identify specific biological targets.

Conclusion

1-(6-Methylpyridin-3-yl)piperazine is a versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward synthesis, coupled with the well-established pharmacological importance of the pyridinylpiperazine scaffold, makes it an attractive candidate for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential therapeutic applications, serving as a valuable resource for researchers in the pharmaceutical sciences. Future studies should focus on a thorough pharmacological profiling of this compound to uncover its specific biological activities and therapeutic potential.

References

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

PubChem. 1-(6-Nitropyridin-3-yl)piperazine. [Link]

- Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

IPIndia. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]

-

RSC Advances. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]

-

NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

-

PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]

-

ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

-

PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[2][8][9]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 6. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 9. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Methylpyridin-3-YL)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of piperazine is a cornerstone in medicinal chemistry, renowned for its broad pharmacological versatility. When coupled with a substituted pyridine ring, as seen in 1-(6-Methylpyridin-3-YL)piperazine, a molecule of significant therapeutic interest emerges. While direct and extensive research on this specific compound remains nascent, a comprehensive analysis of structurally similar molecules and the constituent pharmacophores provides a robust framework for predicting its potential therapeutic targets. This guide synthesizes current knowledge to illuminate the most probable molecular targets of 1-(6-Methylpyridin-3-YL)piperazine, focusing on its potential interactions with key players in neurotransmission and cellular signaling. We will delve into the mechanistic rationale behind these predictions, supported by evidence from analogous compounds, and propose experimental workflows for target validation.

Introduction: The Promising Scaffold of Pyridinylpiperazines

The 1-(6-Methylpyridin-3-YL)piperazine molecule combines two key pharmacophoric elements: the piperazine ring and a methyl-substituted pyridine ring. The piperazine moiety is a common feature in a multitude of clinically successful drugs, prized for its ability to engage with a wide array of biological targets and its favorable pharmacokinetic properties.[1] The pyridine ring, a bioisostere of a phenyl ring, offers unique electronic and hydrogen-bonding characteristics that can fine-tune receptor affinity and selectivity.[2] The strategic placement of a methyl group on the pyridine ring can further influence steric and electronic interactions with target proteins.

This guide will explore the following high-probability therapeutic targets for 1-(6-Methylpyridin-3-YL)piperazine, drawing inferences from the established pharmacology of related compounds:

-

Dopamine Receptors (D2, D3, and D4 subtypes)

-

Serotonin Receptors (various subtypes)

-

Metabotropic Glutamate Receptor 5 (mGluR5)

-

Poly (ADP-ribose) Polymerase 1 (PARP1)

Central Nervous System Targets: Modulating Neurotransmission

The structural resemblance of 1-(6-Methylpyridin-3-YL)piperazine to known central nervous system (CNS) active agents strongly suggests its potential to modulate neurotransmitter systems.[3]

Dopamine Receptors: A Gateway to Treating Psychotic and Neurological Disorders

Phenylpiperazine derivatives have a well-documented history of interacting with dopamine receptors.[1] The interaction of the protonated piperazine nitrogen with key aspartate residues in the binding pocket of dopamine receptors is a critical stabilizing force.[4]

-

Dopamine D4 Receptor: A compelling piece of evidence comes from the study of 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, which demonstrates high affinity and selectivity for the human dopamine D4 receptor.[5] This suggests that the pyridinylpiperazine core of our topic compound could similarly target the D4 receptor, a key player in the pathophysiology of psychosis.

-

Dopamine D3 Receptor: Furthermore, research on phenylpiperazine derivatives has revealed their capacity for high-affinity binding to the D3 dopamine receptor subtype.[1][2] Compounds with selectivity for the D3 receptor are of significant interest for treating substance abuse disorders and certain aspects of psychosis.

Table 1: Comparison of Dopamine Receptor Affinities of Structurally Related Compounds

| Compound | Target Receptor | Affinity (Ki, nM) | Reference |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine | Dopamine D4 | High | [5] |

| WC-Series Phenylpiperazines | Dopamine D3 | Nanomolar | [1] |

| Compound 6a (N-Phenylpiperazine analog) | Dopamine D3 | 1.4 | [2] |

Experimental Workflow for Dopamine Receptor Target Validation:

Caption: Workflow for Dopamine Receptor Target Validation.

Serotonin Receptors: A Multifaceted Approach to Mood and Cognition

Arylpiperazines are well-established as direct-acting serotonin agonists.[6] The ability of various piperazine-containing compounds to evoke the release of endogenous serotonin further underscores their interaction with the serotonergic system.[7]

-

5-HT Receptors: The structural features of 1-(6-Methylpyridin-3-YL)piperazine align with those of compounds known to bind to various serotonin receptor subtypes. The bioactive conformation of 1-arylpiperazines at central serotonin receptors is thought to be relatively coplanar, a feature that our topic compound can likely adopt.[6]

Signaling Pathway for Serotonin Receptor Modulation:

Caption: G-protein coupled serotonin receptor signaling.

Emerging Targets: Beyond Classical Neurotransmitter Receptors

The versatility of the pyridinylpiperazine scaffold extends beyond traditional CNS targets, with emerging evidence pointing towards its involvement in other crucial cellular pathways.

Metabotropic Glutamate Receptor 5 (mGluR5): A Target for Neurological and Psychiatric Disorders

Recent research has identified a compound containing a methyl-pyridin-yl moiety, PF-05190457 (1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine), as a potent and selective negative allosteric modulator (NAM) of mGluR5.[8][9] This finding is highly significant as it suggests that the 6-methylpyridin-3-yl fragment of our topic compound could confer affinity for mGluR5.

-

Therapeutic Implications: mGluR5 NAMs have shown preclinical efficacy in models of anxiety, depression, and Parkinson's disease-related dyskinesias.[10] The modulation of mGluR5 is also being explored for the treatment of Fragile X syndrome and other neurodevelopmental disorders.[11][12]

Poly (ADP-ribose) Polymerase 1 (PARP1): A Potential Role in Oncology

A recently discovered CNS-penetrant and selective inhibitor of PARP1, 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide, incorporates a substituted pyridine ring linked to a piperazine.[13] This highlights the potential for pyridinylpiperazine structures to target enzymes involved in DNA repair and cellular stress responses.

-

Mechanism of Action: PARP inhibitors function by trapping PARP enzymes on DNA, leading to synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Table 2: Summary of Potential Therapeutic Targets and Associated Pathologies

| Potential Target | Predicted Activity | Potential Therapeutic Area |

| Dopamine D4 Receptor | Antagonist | Schizophrenia, Psychosis |

| Dopamine D3 Receptor | Modulator | Substance Abuse, Psychosis |

| Serotonin Receptors | Agonist/Modulator | Depression, Anxiety, Cognitive Disorders |

| mGluR5 | Negative Allosteric Modulator | Anxiety, Depression, Parkinson's Disease |

| PARP1 | Inhibitor | Oncology (e.g., BRCA-mutated cancers) |

Conclusion and Future Directions

The structural features of 1-(6-Methylpyridin-3-YL)piperazine strongly suggest its potential as a privileged scaffold for interacting with a range of high-value therapeutic targets, primarily within the central nervous system. The pyridinylpiperazine core is a recurring motif in compounds targeting dopamine and serotonin receptors, while the methyl-pyridin-yl substituent may confer affinity for mGluR5. Furthermore, the broader class of pyridinylpiperazines has shown promise in targeting enzymes such as PARP1.

Future research should focus on the systematic in vitro pharmacological profiling of 1-(6-Methylpyridin-3-YL)piperazine against a panel of dopamine, serotonin, and glutamate receptors, as well as key enzymes like PARP1. Subsequent cell-based functional assays will be crucial to elucidate its agonist, antagonist, or modulatory activity. Promising in vitro results should then be translated into in vivo studies using relevant animal models of neurological, psychiatric, and oncological diseases to fully assess the therapeutic potential of this intriguing molecule. The insights gained from such studies will be invaluable for guiding the design of next-generation therapeutics with improved efficacy and selectivity.

References

-

Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Kulagowski, J. J., Broughton, H. B., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 39(10), 1941–1942. [Link]

-

Zhang, L., Balan, G., et al. (2014). Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-05190457): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry, 57(3), 861–877. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 26, 2026, from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

1-(6-Nitropyridin-3-yl)piperazine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules, 26(11), 3182. [Link]

-

New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. (2023). Molecules, 28(3), 999. [Link]

-

Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-05190457): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Modulation of mGlu5 improves sensorimotor gating deficits in rats neonatally treated with quinpirole through changes in dopamine D2 signaling. (n.d.). National Institutes of Health (NIH). Retrieved January 26, 2026, from [Link]

-

Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568. [Link]

-

Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. (2018). Molecules, 23(12), 3277. [Link]

-

In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. (2023). Biophysica, 3(4), 585-603. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. [Link]

-

Pettibone, D. J., & Williams, M. (1984). Serotonin-releasing effects of substituted piperazines in vitro. Biochemical Pharmacology, 33(9), 1531–1535. [Link]

-

Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). Molecules, 26(22), 7025. [Link]

-

Huff, J. R., King, S. W., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

-

Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. (2014). Frontiers in Neuroscience, 8, 25. [Link]

-

Interaction of Arylpiperazines With the Dopamine Receptor D2 Binding Site. (2010). Journal of the Serbian Chemical Society, 75(10), 1345-1354. [Link]

-

Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes. (n.d.). PubMed Central (PMC). Retrieved January 26, 2026, from [Link]

-

Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+ | MDPI [mdpi.com]

- 12. Frontiers | Translational Concepts of mGluR5 in Synaptic Diseases of the Brain [frontiersin.org]

- 13. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploratory Screening of 1-(6-Methylpyridin-3-YL)piperazine

Foreword: The Strategic Imperative for Exploratory Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both arduous and fraught with attrition.[1][2] The initial exploratory screening phase is therefore not merely a set of experiments, but a critical strategic inflection point. Its purpose is to rapidly and cost-effectively build a comprehensive profile of a molecule, identifying potential therapeutic applications while simultaneously flagging liabilities that could derail development. This guide outlines a robust, multi-tiered strategy for the exploratory screening of 1-(6-Methylpyridin-3-YL)piperazine, a compound whose structural motifs—the piperazine and methyl-pyridine rings—are privileged scaffolds in medicinal chemistry, particularly within neurology and psychiatry.[3][4] Our approach is designed to maximize data acquisition and enable informed, go/no-go decisions, integrating computational prediction with empirical validation.

Chapter 1: Deconstructing the Molecule - A Rationale for Investigation

The structure of 1-(6-Methylpyridin-3-YL)piperazine presents compelling reasons for a comprehensive screening campaign. The piperazine ring is a common pharmacophore found in numerous centrally active agents, known to interact with a variety of neurotransmitter receptors and transporters.[5][6] The substituted pyridine ring further modulates the molecule's electronic and steric properties, influencing its target affinity, selectivity, and pharmacokinetic profile. This structural makeup suggests a high probability of activity at G-protein coupled receptors (GPCRs), ion channels, or monoamine transporters, making these target classes a logical starting point for our investigation.

| Structural Component | Chemical Properties & Justification for Screening |

| CAS Number | 845617-33-6[7] |

| Molecular Formula | C₁₀H₁₅N₃[7] |

| Molecular Weight | 177.25 g/mol [7] |

| Piperazine Moiety | A six-membered ring with two opposing nitrogen atoms. This feature provides structural rigidity and hydrogen bond donors/acceptors, often leading to improved aqueous solubility and oral bioavailability. It is a well-known scaffold for targeting dopamine and serotonin receptors.[8][9] |

| Methyl-Pyridine Moiety | An aromatic system that can engage in π-stacking interactions with biological targets. The methyl group can influence metabolic stability and binding affinity. The nitrogen atom in the pyridine ring affects the molecule's overall basicity and potential for hydrogen bonding.[3] |

Chapter 2: The Screening Cascade - A Multi-Pronged Approach

A successful screening strategy must be tiered, using broad, cost-effective methods to filter possibilities before committing resources to more intensive, specific assays.[10] Our proposed cascade begins with in silico modeling, proceeds to broad in vitro screening, and culminates in hit validation and preliminary safety profiling.

Methodology: Computational Analysis

-

Physicochemical Property Calculation: Utilize software (e.g., ChemDraw, MarvinSketch) to calculate key properties. The goal is to assess "drug-likeness" using frameworks like Lipinski's Rule of Five.

-

ADME-Tox Prediction: Employ predictive models (e.g., SwissADME, admetSAR) to estimate properties such as blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential for cardiotoxicity (hERG inhibition). [11][12]3. Target Identification:

-

Molecular Docking: Perform docking studies against a panel of structures relevant to the piperazine scaffold, such as dopamine (D₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ), and adrenergic receptors.

-

Pharmacophore Screening: Use the molecule's 3D structure as a query to search pharmacophore databases (e.g., ZINCPharmer) to identify known ligands with similar features, thus inferring potential targets.

-

Anticipated Data Summary

| Parameter | Predicted Value | Interpretation & Rationale |

| Molecular Weight | 177.25 | Compliant with Lipinski's Rule of Five (<500 Da), suggesting good potential for absorption. |

| LogP | 1.5 - 2.5 (Est.) | Indicates balanced lipophilicity, favorable for membrane permeability without excessive non-specific binding. |

| hERG Inhibition | Low to Moderate | A critical early toxicity flag. Piperazine cores can sometimes show hERG affinity. [13] |

| CYP Inhibition | Potential for 2D6/3A4 | Pyridine and piperazine structures can interact with CYP enzymes; this must be verified experimentally. [5] |

| Predicted Targets | D₂/D₃ Receptors, 5-HT₁ₐ/₂ₐ Receptors | Based on structural similarity to known CNS drugs containing the piperazine scaffold. [4][8] |

Chapter 4: Phase 2 - In Vitro Screening & Hit Validation

The predictions from the in silico phase guide the design of a focused, yet comprehensive, in vitro screening campaign. The objective is to empirically test the computational hypotheses across a range of biological targets. [14][15]High-Throughput Screening (HTS) allows for the rapid, parallel testing of the compound against many targets. [16][17][18]

Protocol: Primary HTS - Receptor Binding Assay (e.g., Dopamine D₂ Receptor)

This protocol describes a competitive radioligand binding assay, a gold standard for primary screening.

-

Objective: To determine if 1-(6-Methylpyridin-3-YL)piperazine binds to the human D₂ receptor.

-

Materials:

-

Membrane preparation from cells stably expressing the human D₂ receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

Test compound: 1-(6-Methylpyridin-3-YL)piperazine, dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer (total binding), 25 µL of 10 µM haloperidol (non-specific binding), or 25 µL of the test compound (e.g., at a final concentration of 10 µM).

-

Add 25 µL of [³H]-Spiperone (at a concentration near its Kd, e.g., 0.2 nM).

-

Add 200 µL of the D₂ receptor membrane preparation (containing ~20-40 µg of protein).

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Harvest the contents of the plate onto the filter mat using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from unbound radioligand.

-

Allow the filter mat to dry, then place it in a scintillation vial with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Cpd cpm - Non-specific cpm) / (Total cpm - Non-specific cpm)])

-

A "hit" is typically defined as a compound causing >50% inhibition at the screening concentration.

-

Protocol: Secondary Assay - Dose-Response Analysis

For any "hits" identified in the primary screen, a dose-response curve is generated to determine potency (IC₅₀).

-

Objective: To quantify the binding affinity of 1-(6-Methylpyridin-3-YL)piperazine for the D₂ receptor.

-

Procedure:

-

Perform the same binding assay as described above.

-

Instead of a single concentration, test the compound across a range of concentrations (e.g., 10 points, 3-fold serial dilutions, from 30 µM down to 1 nM).

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to calculate the IC₅₀ value (the concentration at which 50% of the specific binding is inhibited).

-

Hypothetical Data Summary: Hit Validation

| Target | Primary Screen (% Inh @ 10µM) | IC₅₀ (nM) | Functional Mode | Interpretation |

| Dopamine D₂ | 85% | 75 | Antagonist | Primary Hit. Potent binding activity warrants further investigation. |

| Serotonin 5-HT₁ₐ | 62% | 450 | Partial Agonist | Secondary Hit. Moderate activity. Could be a source of polypharmacology. |

| Adrenergic α₁ | 15% | >10,000 | N/A | Inactive. Desirable for selectivity against off-targets. |

Chapter 5: Phase 3 - Preliminary ADME/Tox Profiling

Concurrent with hit validation, it is essential to conduct early, in vitro ADME-Tox assays to experimentally verify in silico predictions and identify potential liabilities. [19][20][21]Poor ADME properties are a major cause of failure in drug development.

Protocol: Metabolic Stability Assay

-

Objective: To determine the rate at which 1-(6-Methylpyridin-3-YL)piperazine is metabolized by liver enzymes.

-

Materials:

-

Human Liver Microsomes (HLMs).

-

NADPH regenerating system (cofactor for CYP enzymes).

-

Test compound (1 µM final concentration).

-

Control compounds: Verapamil (high turnover), Warfarin (low turnover).

-

Acetonitrile with an internal standard (for protein precipitation and sample analysis).

-

LC-MS/MS system for quantification.

-

-

Procedure:

-

Pre-warm HLM suspension and NADPH system to 37°C.

-

Initiate the reaction by adding the test compound to the HLM suspension.

-

Immediately add the NADPH system to start the metabolic reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

-

Data Summary: Preliminary ADME/Tox Profile

| Assay | Result | Interpretation & Next Steps |

| Metabolic Stability (HLM) | t₁/₂ = 45 min | Moderate stability. Acceptable for a lead compound but may require optimization to improve in vivo exposure. |

| Caco-2 Permeability | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability. Suggests good potential for oral absorption. |

| Cytotoxicity (HepG2 cells) | CC₅₀ > 50 µM | Low cytotoxicity. Indicates a good preliminary safety window. |

| CYP Inhibition (3A4) | IC₅₀ = 8.5 µM | Moderate inhibition. Potential for drug-drug interactions. Monitor during lead optimization. |

Conclusion: Synthesizing a Candidate Profile

This systematic, multi-phase exploratory screening process provides a comprehensive initial assessment of 1-(6-Methylpyridin-3-YL)piperazine. By integrating predictive computational analysis with robust in vitro experimentation, we can efficiently identify its most promising therapeutic potential—in this hypothetical case, as a potent dopamine D₂ receptor antagonist—while also uncovering potential liabilities, such as moderate CYP3A4 inhibition. This data-driven approach ensures that only candidates with a well-understood and promising profile are advanced into the resource-intensive stages of lead optimization and in vivo testing, ultimately increasing the probability of success in the long and challenging path of drug development.

References

-

Di, L., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Retrieved from [Link]

-

Audie, A., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. Retrieved from [Link]

-

Zhou, Z., et al. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. Retrieved from [Link]

-

Pinzi, L., & Rastelli, G. (n.d.). A Guide to In Silico Drug Design. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

-

Archer, R. P., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

-

Okafor, U. C., et al. (2023). The Guidelines for Early Drug Discovery for Future Application. Journal of Pharmaceutical Research International. Retrieved from [Link]

-

Drug Target Review. (2016). Using computational models to aid drug discovery. Retrieved from [Link]

-

Sempodia. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.

-

Alam, M. A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Retrieved from [Link]

-

Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Nitropyridin-3-yl)piperazine. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Drug Discovery Tools and In Silico Techniques: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011). PMC. Retrieved from [Link]

-

Drug Discovery and Development. (2010). ADME-Tox Screening System. Retrieved from [Link]

-

YouTube. (2021). An Introduction to Computational Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

Auctores Journals. (n.d.). Regulatory Guidelines for New Drug Development. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

-

Technology Networks. (n.d.). High throughput screening in modern drug discovery. Retrieved from [Link]

-

dockdynamics In-Silico Lab. (2022). Drug discovery by using in-silico experiments. Retrieved from [Link]

-

Kufareva, I., & Abagyan, R. (n.d.). Computational modeling of drug response with applications to neuroscience. PMC. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

-

Preprints.org. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

BioAgilytix. (n.d.). Discovery Phase in Drug Development. Retrieved from [Link]

-

PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f]t[7][22][23]riazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

-

YMER. (2022). DRUG DISPOSITION COMPUTATIONAL MODELING. Retrieved from [Link]

-

Patsnap Synapse. (2025). What is in silico drug discovery?. Retrieved from [Link]

-

ResearchGate. (n.d.). High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. Retrieved from [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

Sources

- 1. interesjournals.org [interesjournals.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 845617-33-6|1-(6-Methylpyridin-3-yl)piperazine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One moment, please... [international-biopharma.com]

- 11. cellgs.com [cellgs.com]

- 12. ymerdigital.com [ymerdigital.com]

- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. criver.com [criver.com]

- 16. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 20. What is an ADME-Tox assay? | AAT Bioquest [aatbio.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 23. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

1-(6-Methylpyridin-3-YL)piperazine safety and handling

An In-Depth Technical Guide to the Safe Handling of 1-(6-Methylpyridin-3-YL)piperazine

Introduction and Scope

1-(6-Methylpyridin-3-YL)piperazine, also known by synonyms such as Ketosulfone and its role as an intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, is a compound of significant interest to the pharmaceutical development sector.[1][2] As with many specialized intermediates, comprehensive, publicly available safety and toxicological data for this specific molecule are limited.

This guide is designed for researchers, chemists, and drug development professionals. It establishes a robust safety and handling framework for 1-(6-Methylpyridin-3-YL)piperazine by applying the precautionary principle . The recommendations herein are synthesized from an analysis of the compound's core chemical moieties—the substituted pyridine ring and the piperazine ring—and are grounded in authoritative safety data for these analogous structures. The objective is to provide a self-validating system of protocols that prioritizes user safety and environmental protection.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical characteristics are foundational to its safe handling.

| Property | Data | Source |

| IUPAC Name | 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone | [2] |

| Synonyms | Ketosulfone, Etoricoxib Impurity 6 | [2] |

| CAS Number | 221615-75-4 | [2] |

| Molecular Formula | C₁₅H₁₅NO₃S | [2] |

| Molecular Weight | 289.4 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, DMSO, dichloromethane | [2] |

| Boiling Point | ~509.7 °C (Predicted) | [3] |

| Density | ~1.24 g/cm³ (Predicted) | [3] |

Inferred Hazard Assessment and Toxicological Profile

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment must be inferred from structurally related compounds. The primary functional groups, piperazine and pyridine, are associated with distinct and well-documented hazards.

Rationale for Hazard-by-Analogy

The toxicological profile is built by examining the hazards of the two core structural components:

-

Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[4] A critical and well-documented hazard is their potential to act as both skin and respiratory sensitizers.[4][5]

-

Pyridine Moiety: Pyridine and its derivatives are flammable and present inhalation and ingestion hazards.[6][7] Chronic exposure to pyridine vapors has been linked to mild central nervous system effects and other symptoms like nausea and headache.[6]

A close structural analog, 1-(5-Methylpyridin-2-yl)piperazine, is classified as a skin, eye, and respiratory irritant, reinforcing this assessment.[8] Therefore, it is scientifically prudent to assume 1-(6-Methylpyridin-3-YL)piperazine may exhibit a combination of these hazardous properties.

Potential Health Hazards

-

Acute Exposure:

-

Skin Contact: Assumed to be a skin irritant and potentially corrosive, capable of causing burns.[4][8]

-

Eye Contact: Assumed to cause serious eye irritation and potentially severe eye damage.[4][8]

-

Inhalation: Dust or aerosols may cause respiratory tract irritation.[8] While acute inhalation toxicity data is unavailable, pyridine analogs can be harmful if inhaled.

-

Ingestion: Expected to be harmful if swallowed, based on general data for piperazine and pyridine derivatives.[4][7]

-

-

Sensitization: There is a significant risk of allergic skin reactions (skin sensitization) and, potentially, allergy or asthma-like symptoms if inhaled (respiratory sensitization), a known characteristic of piperazine compounds.[4][5]

-

Chronic Exposure: Long-term effects are unknown. However, based on pyridine, prolonged or repeated exposure should be minimized.[6] Reproductive toxicity is a concern with piperazine itself.[4]

Potential Physicochemical Hazards

-

Combustibility: While a solid, the compound is organic and should be considered combustible. Keep away from heat and open flames.[5]

-

Dust Explosion: As with many fine organic solids, dust generated during handling may form explosive mixtures with air.[4]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory, prioritizing engineering controls over personal protective equipment (PPE).

Engineering Controls

The primary causality for mandating engineering controls is to contain the chemical at the source, preventing it from entering the operator's breathing zone or contaminating the general laboratory environment.

-

Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood to control dust and potential vapors.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)